molecular formula C10H12N4O2 B14165798 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol CAS No. 736940-92-4

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol

Cat. No.: B14165798
CAS No.: 736940-92-4
M. Wt: 220.23 g/mol
InChI Key: QSHJOIJAULQHDE-UHFFFAOYSA-N
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Description

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is a compound that features a methoxy group, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, in particular, is notable for its biological activity and ability to form stable complexes with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is unique due to the combination of its methoxy, triazole, and phenol groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

736940-92-4

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

5-methoxy-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C10H12N4O2/c1-16-9-3-2-8(10(15)4-9)5-13-14-6-11-12-7-14/h2-4,6-7,13,15H,5H2,1H3

InChI Key

QSHJOIJAULQHDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNN2C=NN=C2)O

solubility

17 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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